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Compound of Interest

Compound Name: Pomalidomide-C2-Br

Cat. No.: B14771336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the

characterization of Pomalidomide-C2-Br, a key building block in the development of

Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-C2-Br is a bifunctional molecule

that consists of the E3 ligase ligand Pomalidomide connected to a two-carbon linker with a

terminal bromine atom. This terminal bromine allows for the subsequent attachment of a target

protein ligand, forming the final PROTAC molecule.

Accurate characterization of Pomalidomide-C2-Br is critical to ensure its identity, purity, and

stability, which are essential for the synthesis of well-defined and effective PROTACs. The

following sections detail the key analytical techniques and provide exemplary protocols and

data.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
HPLC is a fundamental technique for assessing the purity of Pomalidomide-C2-Br and for

monitoring reaction progress during its synthesis and subsequent conjugation. A reversed-

phase HPLC method is typically employed to separate the compound from impurities.
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Experimental Protocol: Reversed-Phase HPLC
Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Formic acid (FA), analytical grade

Procedure:

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Sample Preparation:

Dissolve a small amount of Pomalidomide-C2-Br in a suitable solvent (e.g., DMSO) to a

final concentration of approximately 1 mg/mL.

Dilute the stock solution with the initial mobile phase composition to a working

concentration of approximately 0.1 mg/mL.

Chromatographic Conditions:

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL
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Column Temperature: 30°C

UV Detection: 254 nm

Gradient Elution:

Time (min) % Mobile Phase B

0 20

20 80

25 80

26 20

| 30 | 20 |

Data Analysis:

Integrate the peak areas of all detected signals.

Calculate the purity of Pomalidomide-C2-Br by dividing the peak area of the main

compound by the total peak area of all components.

Expected Quantitative Data
The following table summarizes the expected HPLC purity data for a high-quality batch of

Pomalidomide-C2-Br.

Parameter Specification

Purity (by HPLC) ≥ 95%

Retention Time (t R )
Compound-specific (e.g., ~15 min under given

conditions)
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Liquid Chromatography-Mass Spectrometry (LC-
MS) for Identity Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the

mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of

Pomalidomide-C2-Br and to identify potential impurities.

Experimental Protocol: LC-MS Analysis
Instrumentation:

LC-MS system with an electrospray ionization (ESI) source

Reagents:

Same as for HPLC analysis.

Procedure:

LC Conditions:

Use the same chromatographic conditions as described in the HPLC protocol.

MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Mass Range: m/z 100-1000

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120°C

Desolvation Temperature: 350°C

Data Analysis:
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Extract the mass spectrum corresponding to the main chromatographic peak.

Identify the protonated molecular ion [M+H]⁺. The expected m/z for Pomalidomide-C2-Br
(C₁₅H₁₄BrN₃O₄) is approximately 380.03.

Expected Quantitative Data
The following table presents the expected mass spectrometry data for Pomalidomide-C2-Br.

Parameter Expected Value

Molecular Formula C₁₅H₁₄BrN₃O₄

Molecular Weight 379.20 g/mol

[M+H]⁺ (monoisotopic) 380.0291 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of Pomalidomide-
C2-Br. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the

molecule.

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Deuterated solvent (e.g., DMSO-d₆)

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used

as a reference)
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Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of Pomalidomide-C2-Br in about 0.6 mL of DMSO-d₆ in

an NMR tube.

Data Acquisition:

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum.

Data Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the chemical shifts (δ) of the peaks to the corresponding atoms in the molecular

structure. The spectrum should be consistent with the structure of Pomalidomide-C2-Br.

Expected Quantitative Data (Representative)
The following table provides representative ¹H NMR chemical shifts for the key protons in

Pomalidomide-C2-Br. Actual values may vary slightly depending on the solvent and

instrument.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic CH 7.0 - 7.5 m 3H

-NH₂ 6.0 - 6.5 s 2H

Glutarimide CH 5.0 - 5.2 dd 1H

Linker -CH₂-N 3.5 - 3.7 t 2H

Linker -CH₂-Br 3.8 - 4.0 t 2H

Glutarimide -CH₂- 2.0 - 3.0 m 4H

Visualizations
Pomalidomide-C2-Br in PROTAC Mechanism of Action
The following diagram illustrates the role of the Pomalidomide moiety in the PROTAC

mechanism, where it recruits the E3 ligase Cereblon (CRBN) to the target protein for

ubiquitination and subsequent degradation.
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Caption: PROTAC mechanism of action with Pomalidomide.

Experimental Workflow for Pomalidomide-C2-Br
Characterization
This diagram outlines the logical flow of experiments for the comprehensive characterization of

a newly synthesized batch of Pomalidomide-C2-Br.

Caption: Workflow for Pomalidomide-C2-Br characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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